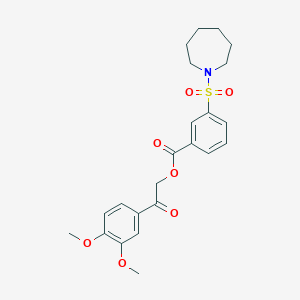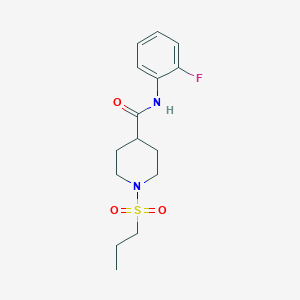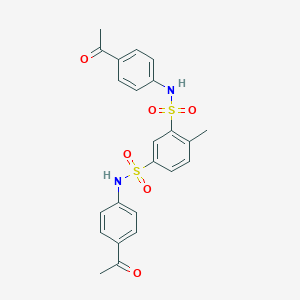![molecular formula C17H18N4O5S2 B285359 Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B285359.png)
Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may be attributed to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, and reduces the production of certain cytokines that are involved in inflammation. Additionally, this compound has been shown to have anti-microbial properties, which may be attributed to its ability to disrupt the cell membrane of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate in lab experiments is its potential to act as an anti-tumor and anti-inflammatory agent. Additionally, this compound has been shown to have anti-microbial properties, which may be useful in the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate. One of the primary directions is the development of more efficient synthesis methods that can increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective anti-tumor and anti-inflammatory agents. Finally, future studies may focus on the use of this compound in agriculture, to develop new bioactive agents that can help to combat plant diseases.
Synthesemethoden
The synthesis of Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate involves the reaction of 4,5-dimethyl-2-nitrophenol with thioacetic acid, followed by the reaction with ethyl chloroformate, and finally, the reaction with 5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-thiol. The yield of this synthesis method is reported to be 80%.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate has shown potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound has been studied for its anti-tumor and anti-inflammatory properties. Additionally, this compound has also been studied for its potential use as a bioactive agent in agriculture, due to its anti-microbial properties.
Eigenschaften
Molekularformel |
C17H18N4O5S2 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
ethyl 4,5-dimethyl-2-[[2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N4O5S2/c1-5-24-16(23)13-9(3)10(4)28-15(13)18-12(22)7-27-17-20-19-14(25-17)11-6-8(2)26-21-11/h6H,5,7H2,1-4H3,(H,18,22) |
InChI-Schlüssel |
PNTNDDRUCFVMSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=NOC(=C3)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=NOC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)

![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)



